silane CAS No. 112309-77-0](/img/structure/B14313179.png)
[3-(3,4-Dimethoxyphenyl)propoxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)propoxysilane: is an organosilicon compound that features a trimethylsilyl group attached to a propoxy chain, which is further connected to a 3,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)propoxysilane typically involves the reaction of 3,4-dimethoxyphenylpropanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3,4-Dimethoxyphenylpropanol+Trimethylsilyl chloride→3-(3,4-Dimethoxyphenyl)propoxysilane+HCl
Industrial Production Methods: In an industrial setting, the production of 3-(3,4-Dimethoxyphenyl)propoxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the phenyl ring, potentially converting it to a cyclohexyl derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Various silyl ethers and amines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a precursor for the synthesis of catalysts in organic reactions.
Materials Science: It is utilized in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: The compound can be employed in the modification of biomolecules for research purposes.
Industry:
Coatings and Adhesives: Used in the formulation of advanced coatings and adhesives with enhanced performance characteristics.
Electronics: Application in the production of silicon-based electronic components.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)propoxysilane involves its interaction with various molecular targets, depending on the specific application. For instance, in catalysis, the compound may act as a ligand, coordinating with metal centers to facilitate chemical transformations. In biological systems, it may modify biomolecules through covalent bonding, altering their function or activity.
Comparaison Avec Des Composés Similaires
- 3-(3,4-Dimethoxyphenyl)propoxysilane
- 3-(3,4-Dimethoxyphenyl)propoxysilane
Comparison:
- 3-(3,4-Dimethoxyphenyl)propoxysilane is unique due to its trimethylsilyl group, which imparts distinct steric and electronic properties compared to its triethyl and triphenyl counterparts. This uniqueness can influence its reactivity and suitability for specific applications, such as in catalysis or materials science.
Propriétés
Numéro CAS |
112309-77-0 |
|---|---|
Formule moléculaire |
C14H24O3Si |
Poids moléculaire |
268.42 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)propoxy-trimethylsilane |
InChI |
InChI=1S/C14H24O3Si/c1-15-13-9-8-12(11-14(13)16-2)7-6-10-17-18(3,4)5/h8-9,11H,6-7,10H2,1-5H3 |
Clé InChI |
JZGYONRIIJXPBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCCO[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


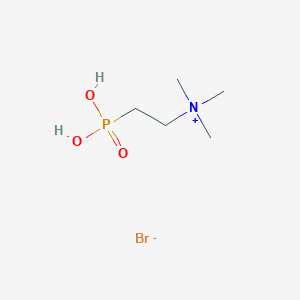
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
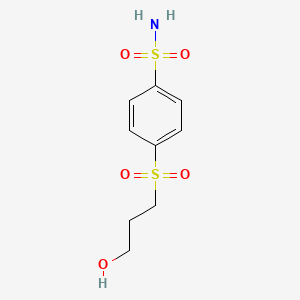

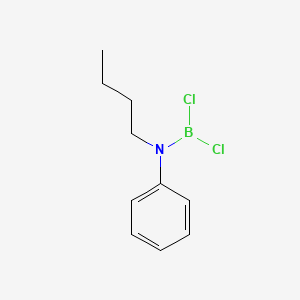
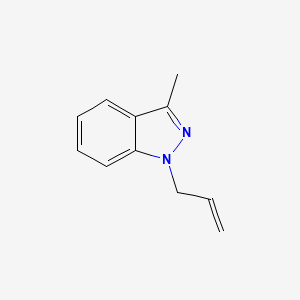
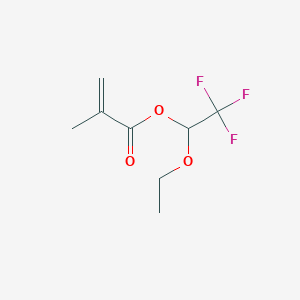
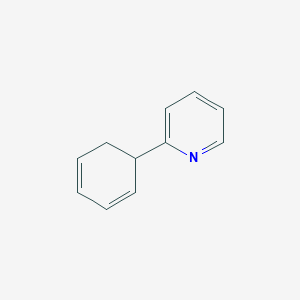
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
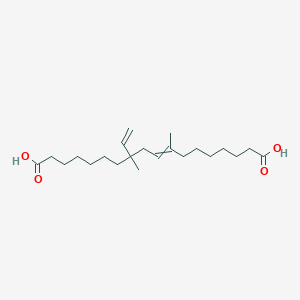

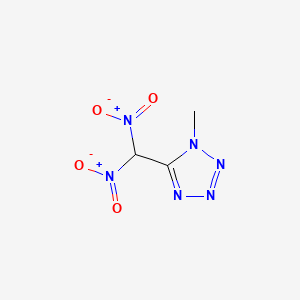

![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
